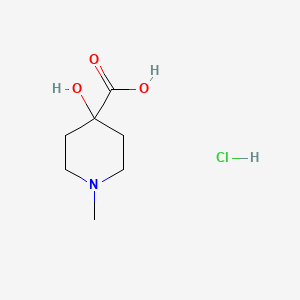

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-hydroxy-1-methylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-8-4-2-7(11,3-5-8)6(9)10;/h11H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMVIJHCIWEMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41248-72-0 | |

| Record name | 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41248-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation Methods

General Synthetic Approaches

The synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride generally involves:

- Construction of the piperidine ring with appropriate substitution.

- Introduction of the hydroxyl group at the 4-position.

- Installation or retention of the carboxylic acid functionality at the 4-position.

- Methylation of the nitrogen atom.

- Conversion to the hydrochloride salt for isolation.

These steps can be achieved through multi-step organic synthesis involving selective functional group transformations and protection/deprotection strategies.

Specific Synthetic Routes

Diastereoselective Synthesis via Bicyclic Lactam Intermediates

A recent advanced method involves the use of bicyclic lactams as key intermediates, which allow for stereocontrolled synthesis of 4-hydroxy substituted piperidines:

- Starting from acyclic β-enaminoesters derived from chiral amino alcohols (e.g., (R)-2-phenylglycinol), an intramolecular Corey–Chaykovsky ring-closing reaction forms bicyclic lactams with high diastereoselectivity.

- Subsequent debenzylation and N-Boc protection steps yield cis-4-hydroxy-1-methylpiperidine derivatives.

- The carboxylic acid group is introduced via a diastereoselective deprotonation-electrophilic quenching sequence, leading to pipecolic acid analogs.

- Final conversion to the hydrochloride salt is achieved by crystallization from acidic media.

- This method provides excellent stereochemical control and high yields (quantitative in some steps), with absolute stereochemistry confirmed by X-ray crystallography.

Direct Functionalization of Piperidine Derivatives

- Starting from 1-methylpiperidine or 4-piperidone derivatives, hydroxylation at the 4-position can be achieved using oxidizing agents under controlled conditions.

- Carboxylation reactions introduce the carboxylic acid group at the 4-position.

- The reaction conditions often involve solvents such as dichloromethane or ethanol and catalysts like palladium or platinum for selective oxidation and functionalization.

- Industrial scale synthesis may employ continuous flow reactors to optimize reaction control, yield, and purity.

Multi-step Synthesis from 4-Piperidone Derivatives (Patent Method)

- A patented method for related piperidine carboxylic acids involves the following steps:

- Reaction of 1-benzyl-4-piperidone with hydrocyanic acid under base catalysis at low temperature (0–15 °C), followed by reflux and addition of aniline to form 1-benzyl-4-cyano-4-anilinopiperidine intermediates.

- Hydrolysis of the cyano group in concentrated sulfuric acid at 20–50 °C for 50–90 hours to yield the carboxylic acid.

- Treatment with concentrated hydrochloric acid under reflux to form the hydrochloride salt.

- This method avoids large amounts of organic solvents, reduces environmental impact, and improves yield and cost efficiency.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The bicyclic lactam approach offers a stereoselective route that is valuable for producing enantiomerically pure compounds, which is critical for pharmaceutical applications.

- Industrial methods emphasize process efficiency, solvent reduction, and scalability, often employing continuous flow technology to maintain consistent product quality.

- Patented methods highlight the importance of optimizing each step to reduce hazardous solvents and improve overall yield and purity, which is essential for commercial viability.

- Analytical techniques such as X-ray crystallography and NMR spectroscopy are routinely used to confirm the stereochemistry and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can yield an alcohol .

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride has the molecular formula and is characterized by the presence of a piperidine ring with hydroxyl and carboxylic acid functional groups. Its structural attributes contribute to its biological activity and usability in formulations.

Medicinal Chemistry Applications

Pharmacological Potential

- Adenosine Receptor Antagonism : The compound has been identified as a selective antagonist for the adenosine A2A receptor, which plays a crucial role in various physiological processes including neurotransmission, cardiovascular function, and immune response. Studies indicate that it exhibits high affinity (pKi of 8.3) for the A2A receptor, demonstrating significant selectivity over other adenosine receptors, which positions it as a potential therapeutic agent for conditions related to adenosine signaling dysregulation .

- Neuroprotective Effects : Research has shown that compounds targeting adenosine receptors can have neuroprotective effects, making this compound a candidate for developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

- Drug Formulation : The compound can be incorporated into pharmaceutical formulations due to its favorable pharmacokinetic properties, including good oral bioavailability (77% in rats) and a manageable half-life (approximately 4 hours) after intravenous administration .

Cosmetic Applications

Formulation Development

- Skin Care Products : The compound's properties allow it to be used in cosmetic formulations aimed at enhancing skin hydration and improving skin barrier function. Its inclusion in creams and lotions can provide moisturizing effects while ensuring product stability .

- Stability Studies : Experimental designs such as Box-Behnken methodology have been utilized to optimize formulations containing this compound, assessing parameters like consistency, sensory attributes, and moisturizing efficacy . These studies highlight the importance of formulation chemistry in developing effective cosmetic products.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Adenosine A2A receptor antagonist | High affinity (pKi 8.3), potential for neuroprotection |

| Drug formulation | Good bioavailability (77%), manageable half-life | |

| Cosmetic Formulation | Skin care products | Enhances hydration, improves stability |

| Stability studies | Optimized formulations using experimental designs |

Case Studies

- Adenosine Receptor Studies : In vitro assays demonstrated that this compound effectively antagonizes A2A receptor-mediated responses, with implications for treating disorders influenced by adenosine signaling .

- Cosmetic Efficacy Trials : Clinical trials evaluating the moisturizing effects of formulations containing this compound showed significant improvements in skin hydration levels compared to control products, underscoring its utility in dermatological applications .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function . These interactions can modulate biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Features :

- Piperidine core : A six-membered heterocyclic ring with a nitrogen atom.

- Hydroxyl group : Imparts polarity and hydrogen-bonding capability.

- Carboxylic acid : Enhances acidity and reactivity in chemical synthesis.

- Hydrochloride salt : Improves stability and solubility in aqueous environments.

Comparison with Similar Compounds

The uniqueness of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride lies in its dual functional groups (hydroxyl and carboxylic acid) at the 4-position. Below is a detailed comparison with structurally related piperidine derivatives:

Structural and Functional Group Comparisons

Table 1: Key Structural Differences and Functional Properties

Functional Group Impact on Reactivity and Bioactivity

- Hydroxyl vs. Halogen Substituents :

- The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility and interactions with biological targets (e.g., enzymes, receptors). In contrast, fluorine or difluoromethyl groups (e.g., in –5) increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

- Carboxylic Acid vs. Ester Groups :

- The carboxylic acid moiety allows for salt formation (improving bioavailability) and participation in acid-base reactions. Meperidine’s ester group () facilitates rapid hydrolysis in vivo, contributing to its short-acting analgesic effects .

Biological Activity

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride (CAS Number: 41248-72-0) is a compound characterized by its unique piperidine structure, which includes a hydroxyl group (-OH) and a carboxylic acid group (-COOH). This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is C7H14ClNO3. The presence of both hydroxyl and carboxylic functionalities enhances its reactivity and solubility in biological systems, making it a valuable compound for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.65 g/mol |

| CAS Number | 41248-72-0 |

| Solubility | Soluble in water |

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Its structural features suggest potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine , which are critical in cognitive functions and neurodegenerative disease pathways .

A study highlighted that compounds with similar piperidine structures have shown efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease by modulating receptor activity . The compound's ability to influence neurotransmitter dynamics positions it as a candidate for further pharmacological exploration.

The mechanism of action of this compound involves its interaction with various receptors and enzymes. The hydroxyl and carboxylic acid groups allow for hydrogen bonding and ionic interactions, which can modulate the activity of target proteins involved in neurotransmission .

Study on Neuroprotective Potential

A significant study explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that administration of this compound led to improved cognitive function and reduced neuronal loss in models simulating Alzheimer's disease .

Analgesic Activity Comparison

In comparative analyses with other piperidine derivatives, this compound demonstrated notable analgesic properties, suggesting potential applications in pain management therapies. The findings indicated that while structurally similar compounds had varying degrees of efficacy, this compound maintained a consistent performance across different assays .

Applications in Medicinal Chemistry

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its role as a precursor for biologically active compounds highlights its significance in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride?

- Methodology : Synthesis typically involves functionalizing the piperidine ring via nucleophilic substitution or condensation reactions. For example, derivatives of piperidine-4-carboxylic acid are often synthesized by reacting piperidine precursors with appropriate electrophiles (e.g., sulfonyl chlorides or alkyl halides) in the presence of a base like triethylamine. Purification may involve recrystallization or column chromatography using silica gel with polar solvents (e.g., methanol/dichloromethane mixtures) .

- Key Considerations : Optimize reaction stoichiometry and temperature to minimize by-products. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How should researchers purify this compound to achieve ≥98% purity for biological assays?

- Methodology : High-performance liquid chromatography (HPLC) with a reversed-phase C18 column is effective. A mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid (TFA) can resolve impurities. Confirm purity via UV detection at 254 nm .

- Alternative : Recrystallization from ethanol/water mixtures (1:3 ratio) at low temperatures (4°C) enhances crystal formation .

Q. What safety precautions are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store at -20°C in airtight, light-resistant containers to maintain stability .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to pH 3–9 buffers at 40°C for 4 weeks. Monitor degradation via LC-MS. Hydrochloride salts generally enhance aqueous solubility but may hydrolyze under alkaline conditions. Stability is optimal at pH 4–6 and -20°C storage .

- Data Insight : Related piperidine hydrochlorides show ≥5-year stability at -20°C with minimal degradation (<2%) .

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies hydroxyl and methyl group positions. Look for characteristic piperidine ring protons (δ 1.5–3.0 ppm) and carboxylic acid signals (δ 170–175 ppm for ¹³C) .

- X-ray Crystallography : Suitable for confirming stereochemistry and salt formation. Grow crystals via slow evaporation from ethanol .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodology : Use Design of Experiments (DoE) to test variables:

- Temperature : 0–25°C reduces side reactions (e.g., over-alkylation).

- Catalyst : Add 1–2 mol% of DMAP (4-dimethylaminopyridine) to accelerate acylation steps.

- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

Q. What challenges arise when studying this compound’s interaction with enzymatic targets?

- Methodology :

- Solubility : The hydrochloride salt improves water solubility, but buffer composition (e.g., 50 mM Tris-HCl, pH 7.4) must avoid precipitation.

- Assay Design : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity. Pre-incubate the compound with NADPH (for oxidoreductases) to assess metabolic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.